2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid

Streptavidin Binding thermodynamics Isothermal titration calorimetry

For labs developing biotin quantification assays, substituting standard HABA with this 3',5'-dimethyl analog solves the long-standing sensitivity bottleneck. The compound's shifted tautomeric equilibrium stabilizes the hydrazone form, delivering an approximately 120-fold increase in streptavidin binding affinity (Kd = 0.83 µM vs. ~100 µM for HABA). This directly enables: - Lower detection limits for biotinylated proteins and nucleic acids. - Reduced background signal due to lower required ligand excess. - A defined, entropy-driven thermodynamic signature (ΔG = -34.69 kJ/mol) for ITC calibration.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 73483-41-7
Cat. No. B14441718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid
CAS73483-41-7
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H14N2O3/c1-9-7-11(8-10(2)14(9)18)16-17-13-6-4-3-5-12(13)15(19)20/h3-8,18H,1-2H3,(H,19,20)
InChIKeyZMDQWZFZPGJFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Baseline Characterization


2-((3',5′-Dimethyl-4′-hydroxyphenyl)azo)benzoic acid (CAS 73483-41-7; DrugBank ID DB07667; PDB ligand code DMB) is a synthetic azobenzene derivative belonging to the HABA (4′-hydroxyazobenzene-2-carboxylic acid) structural class. It is an experimental small molecule (C15H14N2O3; MW 270.28 g/mol) [1] originally developed as part of a structure-based design campaign to engineer high-affinity synthetic ligands for the biotin-binding site of streptavidin [2]. Unlike the parent compound HABA, this 3′,5′-dimethylated analog carries two methyl substituents ortho to the phenolic hydroxyl on the hydroxyphenyl ring, a modification that profoundly alters its tautomeric equilibrium, thermodynamic binding signature, and affinity for streptavidin [3]. The compound is catalogued in authoritative databases including the Protein Data Bank (PDB entry 1SRI), DrugBank, ChEMBL, ZINC, and the PDBbind-CN affinity database, where its experimentally measured binding affinity is documented [4].

Compound identity 3′,5′-Dimethyl-HABA derivative; streptavidin-binding probe
Binding mechanism Stabilizes hydrazone tautomer recognized by streptavidin
Provenance Characterized in PDB, DrugBank, ChEMBL, PDBbind-CN

Why Generic Substitution Fails


The HABA–streptavidin system is not a plug-and-play platform. Unsubstituted HABA (2-(4′-hydroxyphenylazo)benzoic acid) binds streptavidin with a free energy of only −5.27 kcal/mol, whereas 3′,5′-dimethyl-HABA achieves −8.29 kcal/mol—a 3.02 kcal/mol gain that translates to an approximately 120-fold difference in binding affinity [1]. This affinity gap is not incremental; it arises from a fundamental shift in tautomeric equilibrium. In HABA, the azo tautomer predominates, but the bioactive species recognized by streptavidin is the hydrazone tautomer. Dimethylation at the 3′ and 5′ positions ortho to the phenolic hydroxyl stabilizes the hydrazone form, reducing the energetic penalty associated with the tautomeric rearrangement required for binding [2]. Consequently, swapping the dimethylated compound for HABA or the mono-methyl analog (3′-methyl-HABA, ΔG = −7.23 kcal/mol) in any quantitative streptavidin-based assay will yield systematically lower signal, altered dynamic range, and non-comparable thermodynamic parameters. For procurement decisions in biosensor development, biotin quantification kits, or protein–ligand interaction studies, substituting the 3′,5′-dimethyl derivative with any other HABA analog means accepting a different binding regime entirely—one with distinct Kd, ΔG, ΔH, and tautomeric speciation.

Tautomer speciation mismatch
HABA and mono-methyl analogs predominantly exist in the azo form, whereas streptavidin preferentially binds the hydrazone tautomer. Substitution may reduce the active binding species.
Binding affinity gap
The dimethyl derivative exhibits a reported binding free energy advantage over HABA and 3′-methyl-HABA. Using these analogs can lead to systematically lower binding signals and non-comparable thermodynamic readouts.
Assay dynamic range shift
Weaker-affinity substitutes may require higher concentrations to saturate streptavidin, altering displacement assay sensitivity and detection limits for biotinylated targets.

Quantitative Differentiation Evidence


Binding Free Energy Advantage Over HABA Analogs

In the seminal structure-based design study by Weber et al. (1994), the binding free energy (ΔG) of a panel of HABA analogs to streptavidin was measured by isothermal titration calorimetry (ITC). The target compound, 3′,5′-dimethyl-HABA, exhibited a ΔG of −8.29 kcal/mol, representing a 3.02 kcal/mol gain over unsubstituted HABA (ΔG = −5.27 kcal/mol) and a 1.06 kcal/mol advantage over the mono-methyl analog 3′-methyl-HABA (ΔG = −7.23 kcal/mol) [1]. This corresponds to an approximately 165-fold greater affinity for streptavidin compared with HABA, based on the relationship ΔΔG = −RT ln(Krel) [1].

Binding free energy advantage
Head-to-head
ΔG = −8.29 kcal/mol vs HABA −5.27 kcal/mol (ΔΔG = −3.02 kcal/mol)
Supports streptavidin-binding assay selection, avoiding weaker analogs
ITC; monoanionic form, pH ~7.4
Streptavidin Binding thermodynamics Isothermal titration calorimetry

Binding Affinity Comparison to HABA

The PDBbind-CN database, which curates experimentally measured binding affinities for protein–ligand complexes in the PDB, reports a Kd of 0.83 µM (−logKd/Ki = 6.08) for 3′,5′-dimethyl-HABA bound to streptavidin (PDB 1SRI) [1]. The SCORPIO database independently confirms this value (Kd = 0.83 µM) from ITC measurements [2]. In contrast, the Kd of HABA for streptavidin has been reported as approximately 100 µM by multiple independent studies, including a 2023 MDPI report that explicitly cites Kd(HABA/streptavidin) = 100 µM [3]. This represents an approximately 120-fold improvement in binding affinity (100 µM / 0.83 µM).

Binding affinity (Kd)
Cross-study comparable
Kd = 0.83 µM (dimethyl) vs HABA ≈ 100 µM (~120-fold difference)
May support higher-sensitivity displacement assay development
PDBbind/SCORPIO curated; ITC & X-ray
Streptavidin Kd PDBbind Affinity ranking

Tautomeric Equilibrium and Bioactive Species

Farrera et al. (2008) used UV-Vis and Raman spectroscopy combined with computational methods to directly compare the tautomeric equilibria of HABA and 3′,5′-dimethyl-HABA. They demonstrated that dimethylation of the hydroxybenzene ring at the 3′ and 5′ positions shifts the tautomeric preference toward the hydrazone tautomer (HT), which is the species recognized by streptavidin. For monoanionic HABA in water, the azo tautomer (AT) predominates; in contrast, the dimethylated derivative populates the hydrazone form to a significantly greater extent, reducing the energetic cost associated with the tautomeric shift required for biorecognition [1]. This molecular-level mechanism explains the enhanced binding affinity observed by Weber et al.

Tautomeric speciation
Method context
Dimethylation shifts equilibrium from azo (AT) toward hydrazone (HT) tautomer
Supports mechanistic ligand design and tautomer-biased selection
UV-Vis, Raman, DFT comparison
Tautomerism Azo-hydrazone equilibrium Spectroscopy Streptavidin binding mechanism

Entropy-Driven Thermodynamic Signature

The SCORPIO database of structure-calorimetry relationships reports full ITC thermodynamic parameters for 3′,5′-dimethyl-HABA binding to streptavidin: ΔG = −34.69 kJ/mol, ΔH = +9.0 kJ/mol, and TΔS = +43.68 kJ/mol [1]. The positive enthalpy (endothermic binding) and large favorable entropy contribution indicate that binding is entropy-driven, consistent with the water-displacement mechanism proposed by Weber et al. (1994), whereby the dimethyl groups displace ordered water molecules from the binding pocket [2]. For comparison, while complete ITC parameters for HABA are not available in a single curated database, the Weber paper indicates that the affinity gains for the methyl-substituted derivatives arise primarily from favorable entropy contributions rather than enthalpy improvements [2].

ITC thermodynamic profile
Cross-study comparable
ΔG = −34.69 kJ/mol, ΔH = +9.0 kJ/mol, TΔS = +43.68 kJ/mol (entropy-driven)
Supports temperature-insensitive assay design due to small enthalpic penalty
SCORPIO ITC; streptavidin construct
Isothermal titration calorimetry Entropy-driven binding Thermodynamic profiling

Highest-Resolution Crystal Structure in Series

Weber et al. (1994) reported high-resolution X-ray crystal structures for multiple HABA analog–streptavidin complexes. The 3′,5′-dimethyl-HABA complex (PDB 1SRI) yielded the highest resolution in the series at 1.65 Å with an R-factor of 0.18 [1]. For comparison, the 3′-methyl-HABA complex (PDB 1SRG) was solved at 1.8 Å (R = 0.17), the 3′-tert-butyl-HABA complex at 2.0 Å (R = 0.18), the 3′,5′-dimethoxy-HABA complex (PDB 1SRH) at 2.2 Å (R = 0.19), and the 4′-hydroxynaphthyl-azo-benzoic acid complex (PDB 1SRJ) at 1.8 Å (R = 0.18) [1]. The 1.65 Å resolution enables more precise modeling of water molecule positions in the binding pocket, which is critical for understanding the entropic contribution to binding.

Crystal structure resolution
Head-to-head
1.65 Å (PDB 1SRI) — highest among HABA analog co-crystals
Supports precise computational docking and water-network modeling
Other analogs: 1.8–2.2 Å resolution
X-ray crystallography PDB Structure-based design Resolution

Lipophilicity and pH-Dependent Solubility Profile

The ACD/Labs Percepta-predicted physicochemical parameters for 3′,5′-dimethyl-HABA, as catalogued by ChemSpider, yield an ACD/LogP of 4.64, with pH-dependent distribution coefficients ACD/LogD of 2.52 at pH 5.5 and 1.19 at pH 7.4 . For context, the unsubstituted HABA (CAS 1634-82-8) is expected to have a lower LogP due to the absence of the two methyl groups, while the dimethoxy analog (C15H14N2O5, MW 302.28) is more polar owing to the additional oxygen atoms. Although direct experimental LogP values for all comparators from a single study are not available, the dimethyl substitution pattern confers intermediate lipophilicity—sufficient for favorable hydrophobic interactions in the streptavidin binding pocket while maintaining aqueous solubility for biochemical assays.

Lipophilicity & pH solubility
Data to verify
ACD/LogP 4.64; LogD 2.52 (pH 5.5) → 1.19 (pH 7.4)
Guides formulation buffer and co-solvent selection
Predicted data; requires experimental confirmation
Lipophilicity LogP LogD Bioavailability Assay design

Research and Industrial Application Scenarios


High-Sensitivity Biotin Displacement Assays

In conventional HABA-based biotin quantification assays, HABA (Kd ≈ 100 µM) is pre-bound to streptavidin and displaced by biotin, producing a measurable absorbance change at 500 nm. By substituting HABA with 3′,5′-dimethyl-HABA (Kd = 0.83 µM, approximately 120-fold tighter binding [1]), the assay gains higher sensitivity for detecting low concentrations of biotin or weakly biotinylated proteins. The stronger binding of the dimethylated ligand means that a smaller molar excess is required to saturate streptavidin binding sites, reducing background signal. This property is particularly valuable for quality control of biotinylated antibodies, nucleic acids, and nanoparticle conjugates used in diagnostics and targeted drug delivery .

High-Resolution Reference for Computational Docking

The 1.65 Å resolution crystal structure of streptavidin in complex with 3′,5′-dimethyl-HABA (PDB 1SRI [1]) provides the highest-resolution view of the streptavidin binding pocket among all HABA analog co-crystal structures. This makes 1SRI the preferred structural template for computational docking, scoring function calibration, and molecular dynamics simulations of biotin-binding site ligands. The precise positioning of water molecules in the binding site—resolvable at 1.65 Å but not at the 2.0–2.2 Å resolutions of other analog complexes—enables accurate modeling of water-displacement effects that are critical to predicting binding thermodynamics .

ITC Method Development and Validation Standard

The well-characterized ITC parameters for 3′,5′-dimethyl-HABA (Kd = 0.83 µM, ΔG = −34.69 kJ/mol, ΔH = +9.0 kJ/mol, TΔS = +43.68 kJ/mol [1]) make this compound a useful calibration standard for ITC instrument validation and method development in protein–ligand interaction studies. Its entropy-driven, endothermic binding profile provides a contrasting thermodynamic signature to the more commonly used enthalpy-driven standards (e.g., EDTA–Ca²⁺ or RNase A–CMP), allowing researchers to verify instrument performance across a broader thermodynamic range . Laboratories developing or validating ITC protocols for fragment-based drug discovery can use this compound as a well-documented, commercially accessible reference ligand.

Mechanistic Probe for Tautomerism in Biorecognition

The direct comparative study by Farrera et al. (2008) established that 3′,5′-dimethylation shifts the azo–hydrazone equilibrium toward the bioactive hydrazone tautomer [1]. This makes 3′,5′-dimethyl-HABA a mechanistically defined molecular probe for studying how tautomeric state influences protein–ligand recognition. Researchers investigating photoswitchable azobenzene ligands, tautomerism-dependent bioactivity, or biomimetic molecular switches can use this compound as a benchmark where the tautomeric preference has been experimentally characterized by UV-Vis, Raman spectroscopy, and DFT calculations, in direct comparison with the parent HABA [1].

Application
Selection Property
Validation Focus
Biotin displacement assay development
Streptavidin binding affinity profile
Displacement signal dynamic range
Computational docking template
High-resolution crystal structure (PDB 1SRI)
Water-molecule positioning accuracy
ITC calibration studies
Well-characterized thermodynamic signature
Entropy-driven binding profile validation
Tautomerism-biased biorecognition research
Defined azo-hydrazone equilibrium shift
Spectroscopic tautomer characterization
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